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Compound of Interest

Compound Name: 3-Iodo-5-nitropyridin-2-ol

Cat. No.: B1314763 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-
iodo-5-nitropyridin-2-ol, a heterocyclic organic compound with potential applications in

pharmaceutical and agrochemical research. The presence of a pyridine ring substituted with an

iodo, a nitro, and a hydroxyl group results in a unique spectroscopic fingerprint. This document

details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS), along with generalized experimental protocols for

these analytical techniques.

Compound Profile
3-Iodo-5-nitropyridin-2-ol, also known as 3-iodo-5-nitropyridin-2(1H)-one, is a solid organic

compound. Its structure combines several key functional groups that influence its chemical and

spectroscopic properties.

Property Value

CAS Number 25391-58-6

Molecular Formula C₅H₃IN₂O₃

Molecular Weight 265.99 g/mol

Synonyms 3-iodo-5-nitropyridin-2(1H)-one
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Predicted Spectroscopic Data
Due to the limited availability of public experimental spectra for 3-iodo-5-nitropyridin-2-ol, the

following tables summarize predicted data based on its chemical structure and known

spectroscopic trends for similar compounds. These values should be considered as estimations

for guiding spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 3-iodo-5-nitropyridin-2-ol, both ¹H and ¹³C NMR are crucial for structural

confirmation. The pyridin-2-ol tautomer can exist in equilibrium with the pyridin-2(1H)-one form,

which can influence the observed chemical shifts, particularly for the N-H proton.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-4 ~ 8.5 - 8.7 d ~ 2-3 Hz

H-6 ~ 8.8 - 9.0 d ~ 2-3 Hz

O-H ~ 11.0 - 13.0 br s N/A

Note: The acidic proton on the hydroxyl group (or N-H in the pyridone tautomer) is expected to

be a broad singlet and its chemical shift can be highly dependent on concentration and residual

water in the solvent.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
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Carbon Chemical Shift (δ, ppm)

C-2 ~ 158 - 162

C-3 ~ 90 - 95

C-4 ~ 145 - 150

C-5 ~ 135 - 140

C-6 ~ 140 - 145

Note: The carbon atom attached to the iodine (C-3) is expected to have a significantly lower

chemical shift due to the heavy atom effect.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

spectrum of 3-iodo-5-nitropyridin-2-ol is expected to show characteristic absorption bands for

the O-H, N-H (from the pyridone tautomer), C=O (from the pyridone tautomer), N-O, and C-I

bonds.

Table 3: Predicted IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity

O-H / N-H stretch 3200 - 3500 Broad

C-H stretch (aromatic) 3000 - 3100 Medium

C=O stretch (pyridinone) 1650 - 1680 Strong

C=C / C=N stretch (aromatic) 1580 - 1620 Medium

N-O asymmetric stretch (NO₂) 1500 - 1550 Strong

N-O symmetric stretch (NO₂) 1330 - 1370 Strong

C-I stretch 500 - 600 Weak

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. For 3-iodo-5-nitropyridin-2-ol, the molecular ion peak (M⁺) is expected at m/z 266

(for the most common isotopes). The presence of iodine (¹²⁷I) will give a characteristic isotopic

pattern.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Value Possible Fragment Ion Notes

266 [C₅H₃IN₂O₃]⁺ Molecular ion (M⁺)

249 [C₅H₂IN₂O₂]⁺ Loss of OH

220 [C₅H₃IN₂]⁺ Loss of NO₂

139 [C₅H₃N₂O₃]⁺ Loss of I

93 [C₅H₃N₂]⁺ Loss of I and NO₂

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 3-iodo-5-
nitropyridin-2-ol. Actual instrument parameters may vary.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-iodo-5-nitropyridin-2-ol in 0.5-

0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully

dissolved.

Instrument Setup:

Use a standard 5 mm NMR tube.

Tune and match the probe for both ¹H and ¹³C frequencies.

Lock the field using the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal resolution.
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¹H NMR Acquisition:

Acquire a single-pulse ¹H spectrum.

Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: 30-45 degree pulse angle, 2-5 second relaxation delay, 1024 or more

scans.

Process the data similarly to the ¹H spectrum.

IR Spectroscopy (ATR-FTIR)
Sample Preparation: Place a small amount of the solid 3-iodo-5-nitropyridin-2-ol sample

directly onto the ATR crystal.

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

Sample Analysis:

Apply pressure to ensure good contact between the sample and the crystal.

Collect the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (if the
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compound is sufficiently volatile and thermally stable).

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to

induce ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions to generate the mass spectrum.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationship between the spectroscopic techniques and the structural information they provide.
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Caption: General workflow for the spectroscopic analysis of 3-Iodo-5-nitropyridin-2-ol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1314763?utm_src=pdf-body-img
https://www.benchchem.com/product/b1314763?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Techniques

Derived Structural Information

NMR
(¹H, ¹³C)

Carbon-Hydrogen Framework
& Connectivity

IR

Functional Groups
(O-H, NO₂, C=O, C-I)

MS

Molecular Weight
& Elemental Composition

Fragmentation Pattern

Click to download full resolution via product page

Caption: Logical diagram of structural information derived from spectroscopic techniques.

To cite this document: BenchChem. [Spectroscopic Analysis of 3-Iodo-5-nitropyridin-2-ol: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1314763#3-iodo-5-nitropyridin-2-ol-spectroscopic-
analysis-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

